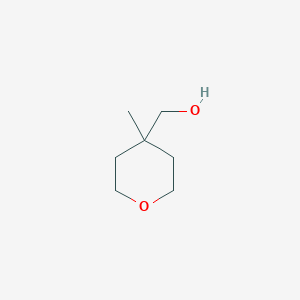

4-(Hydroxymethyl)-4-methyltetrahydropyran

Description

Properties

IUPAC Name |

(4-methyloxan-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-7(6-8)2-4-9-5-3-7/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNGCILTDHGUEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502609-47-4 | |

| Record name | (4-methyloxan-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Hydroxymethyl)-4-methyltetrahydropyran: A Key Building Block for Modern Drug Discovery

Introduction: The Rising Prominence of Saturated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, there is a pronounced shift away from flat, aromatic structures towards three-dimensional, sp³-rich molecular scaffolds. This evolution is driven by the need to access novel chemical space, improve physicochemical properties, and enhance target selectivity. Within this paradigm, saturated heterocyclic rings like tetrahydropyran (THP) have emerged as invaluable bioisosteres for commonly used carbocyclic fragments such as cyclohexane. The incorporation of a ring oxygen atom not only modulates lipophilicity but also introduces a potential hydrogen bond acceptor, offering a powerful tool for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

This guide focuses on a specific, functionally rich derivative of the THP scaffold: 4-(Hydroxymethyl)-4-methyltetrahydropyran (CAS 502609-47-4). This molecule, featuring a quaternary center with both a methyl and a hydroxymethyl substituent, provides a unique combination of steric bulk and a reactive primary alcohol. These features make it a highly strategic building block for introducing the 4-methyl-THP-4-yl motif into complex molecules, particularly in the development of novel therapeutics. This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, consolidating its chemical properties, synthesis, reactivity, and applications.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a building block is critical for its effective application in multi-step synthesis. This section details the known and predicted properties of this compound.

Core Chemical Properties

The structural and electronic features of this compound give rise to its characteristic physical properties, summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 502609-47-4 | [1][2][3][4] |

| Molecular Formula | C₇H₁₄O₂ | [2][4] |

| Molecular Weight | 130.18 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid/oil | [5] |

| Boiling Point | 211.7 ± 8.0 °C at 760 Torr (Predicted) | |

| Density | 0.967 ± 0.06 g/cm³ (Predicted) | [5] |

| LogP | 0.7954 (Predicted) | [2] |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

Note: Many physical properties for this specific molecule are computationally predicted and should be used as estimates. Experimental verification is recommended.

Spectroscopic Characterization (Inferred)

While a publicly available, experimentally verified spectrum for this compound is not readily found, its structure allows for a confident prediction of its key NMR signatures. The analysis is informed by data from closely related analogs found in patent literature.[6][7]

¹H-NMR Spectroscopy (Predicted):

-

Methyl Group (-CH₃): A sharp singlet, expected around δ 1.0-1.2 ppm . In a patent describing a derivative, the corresponding methyl singlet appears at 1.12 ppm.[6]

-

Hydroxymethyl Protons (-CH₂OH): A singlet (or doublet if coupled to the hydroxyl proton), expected around δ 3.4-3.6 ppm .

-

Ring Protons (-O-CH₂- and -C-CH₂-C-): A series of complex multiplets between δ 1.4-1.7 ppm and δ 3.6-3.8 ppm . The protons adjacent to the ring oxygen (-O-CH₂-) would be the most downfield.

-

Hydroxyl Proton (-OH): A broad singlet with a variable chemical shift, dependent on concentration and solvent.

¹³C-NMR Spectroscopy (Predicted):

-

Methyl Carbon (-CH₃): ~20-25 ppm

-

Hydroxymethyl Carbon (-CH₂OH): ~65-70 ppm

-

Ring Methylene Carbons (-CH₂-): ~30-40 ppm

-

Ring Methylene Carbons adjacent to Oxygen (-O-CH₂-): ~60-65 ppm

-

Quaternary Carbon (-C(CH₃)(CH₂OH)): ~40-45 ppm

Infrared (IR) Spectroscopy (Predicted):

-

O-H Stretch: A strong, broad band around 3300-3400 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch: Multiple sharp bands between 2850-3000 cm⁻¹ .

-

C-O Stretch: A strong band in the fingerprint region, around 1050-1150 cm⁻¹ , characteristic of the C-O bonds in the ether and alcohol.

Synthesis and Manufacturing

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for process development and cost analysis.[1][3] A definitive, peer-reviewed synthesis protocol for this specific molecule is not widely published. However, a highly probable synthetic route can be logically inferred from standard organic chemistry transformations and analogous procedures.

Probable Synthetic Pathway: Reduction of a Carboxylic Acid Ester

The most direct and industrially common method for preparing primary alcohols of this type is the reduction of a corresponding ester. This workflow is logical, high-yielding, and utilizes readily available starting materials.

Figure 1: A plausible multi-step synthesis workflow for the target compound.

Detailed Experimental Protocol (Analogous Procedure)

The following protocol is based on the well-established reduction of a similar tetrahydropyran ester. This should be considered a representative, not a directly cited, procedure.

Reaction: Reduction of Ethyl 4-methyltetrahydropyran-4-carboxylate

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a suspension of Lithium Aluminum Hydride (LiAlH₄, 2.2 eq.) in anhydrous Tetrahydrofuran (THF).

-

Cooling: Cool the suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve Ethyl 4-methyltetrahydropyran-4-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until all starting material is consumed.

-

Quenching: Carefully quench the reaction by cooling it back to 0 °C and slowly adding water dropwise, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). This procedure is critical to safely neutralize the excess hydride and precipitate aluminum salts.

-

Filtration and Extraction: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography to yield the final product, this compound.

Reactivity and Applications in Drug Development

The utility of this compound stems from its dual functionality: a stable, sp³-rich heterocyclic core and a reactive primary alcohol handle. This allows it to be used as a key intermediate for introducing the 4-methyl-THP moiety into larger, more complex molecules.

Core Reactivity: The Hydroxymethyl Group

The primary alcohol is the main site of reactivity, undergoing a wide range of classical transformations:

-

Alkoxide Formation and Ether Synthesis: The alcohol can be readily deprotonated with a strong base like sodium hydride (NaH) to form the corresponding alkoxide. This nucleophile can then be used in Williamson ether syntheses to connect the THP scaffold to other parts of a target molecule. This exact transformation is documented in patent literature for the synthesis of Semicarbazide-Sensitive Amine Oxidase (SSAO) inhibitors.[8]

Figure 2: Documented reaction pathway involving alkoxide formation.[8]

Experimental Protocol Example (from Patent US11472769B2): To a solution of (4-methyltetrahydropyran-4-yl)methanol (1.5 eq.) in Dimethylformamide (DMF), sodium hydride (NaH, 60% dispersion in mineral oil, 1.6 eq.) was added at 20 °C.[8] The solution was stirred for 30 minutes to allow for complete deprotonation.[8] An electrophilic intermediate was then added, and the reaction was stirred for a further 18 hours at 20 °C to form the desired ether linkage.[8]

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (using reagents like PCC, DMP) or carboxylic acid (using stronger oxidants like Jones reagent or KMnO₄). The resulting 4-formyl or 4-carboxy-4-methyltetrahydropyran derivatives are valuable intermediates for amide bond formation, reductive amination, and other coupling reactions.

-

Esterification: Standard esterification conditions (e.g., reaction with an acyl chloride or carboxylic acid under Fischer conditions) can be used to form esters, which can serve as prodrugs or as intermediates for further functionalization.

-

Conversion to Leaving Groups: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or halide) to facilitate nucleophilic substitution reactions.

Application as a Bioisosteric Scaffold

The primary application of this building block is to incorporate the 4-methyltetrahydropyran scaffold into potential drug candidates. This motif is often used as a replacement for other groups, such as:

-

gem-Dimethyl Groups: Replacing a gem-dimethyl group with the 4,4-disubstituted THP ring can improve metabolic stability and solubility.

-

Cyclohexyl Groups: As a bioisostere for a substituted cyclohexane, the THP ring reduces lipophilicity (lower LogP) and introduces a hydrogen bond acceptor, potentially improving ADME properties and target engagement.

This strategy has been successfully employed in the development of various therapeutic agents, including cannabinoid receptor (CB2) modulators and other enzyme inhibitors, as evidenced by its inclusion in numerous patents.[6][7]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage procedures are essential to ensure laboratory safety.

-

General Hazards: While specific toxicology data is limited, this compound should be handled as a potentially irritating chemical. Avoid contact with skin, eyes, and mucous membranes. Use in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile), should be worn at all times.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at 4°C.[2] It is important to keep it away from strong oxidizing agents and strong acids.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and strategic building block for medicinal chemists and researchers in drug development. Its sp³-rich tetrahydropyran core offers a proven scaffold for improving the physicochemical properties of drug candidates, while the primary alcohol provides a versatile handle for synthetic elaboration. Although detailed, peer-reviewed characterization and synthesis data are sparse, its documented use in the patent literature underscores its practical utility in constructing complex molecular architectures. As the demand for novel, three-dimensional chemical matter continues to grow, the importance of specialized building blocks like this one is set to increase, making a thorough understanding of its properties and reactivity a key asset for any synthetic chemistry program.

References

- This compound, 97% Purity, C7H14O2. (n.d.). A1Ref-Chem.

- (4-Methyltetrahydro-2H-pyran-4-yl)methanol | 502609-47-4. (n.d.). Sigma-Aldrich.

- 502609-47-4 | (4-Methyltetrahydro-2H-pyran-4-yl)methanol. (n.d.). ChemScene.

- (4-Methyltetrahydro-2H-pyran-4-yl)methanol - CAS No: 502609-47-4. (n.d.). Apollo Scientific.

- This compound, ≥97%, 502609-47-4. (n.d.). CookeChem.

- 502609-47-4 (C7H14O2). (n.d.). PubChemLite.

- Heterocyclic Building Blocks. (n.d.). Hoffman Fine Chemicals.

- 4-Methyltetrahydro-2H-pyran-4-carbaldehyde | 65626-22-4. (n.d.). Chemical Register.

- This compound. (n.d.). ChemBK.

- 502609-47-4 | this compound. (n.d.). DIARY directory.

- eMolecules this compound. (n.d.). Fisher Scientific.

- US Patent US11472769B2. (2022). SSAO inhibitors and use thereof.

- AU Patent AU2007292155B2. (2007). Imidazole derivative.

- US Patent US8273738B2. (2012). Imidazole derivatives.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chemscene.com [chemscene.com]

- 3. 502609-47-4 Cas No. | (4-Methyltetrahydro-2H-pyran-4-yl)methanol | Apollo [store.apolloscientific.co.uk]

- 4. This compound , ≥97% , 502609-47-4 - CookeChem [cookechem.com]

- 5. FCKeditor - Resources Browser [diarydirectory.com]

- 6. AU2007292155B2 - Imidazole derivative - Google Patents [patents.google.com]

- 7. US8273738B2 - Imidazole derivatives - Google Patents [patents.google.com]

- 8. US11472769B2 - SSAO inhibitors and use thereof - Google Patents [patents.google.com]

4-(Hydroxymethyl)-4-methyltetrahydropyran CAS 7525-64-6

An In-Depth Technical Guide to 4-(Hydroxymethyl)-4-methyltetrahydropyran (CAS 7525-64-6) for Advanced Drug Discovery

Abstract

This guide provides a comprehensive technical overview of this compound, a valuable heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will explore its fundamental physicochemical properties, detail robust synthetic methodologies, and critically analyze its strategic application in modern drug discovery. The narrative emphasizes the rationale behind its use as a saturated heterocyclic scaffold, particularly its role as a bioisosteric replacement for gem-dimethyl or cyclohexyl moieties to enhance pharmacokinetic profiles. Detailed experimental protocols, safety guidelines based on analogous structures, and visual workflows are provided to empower scientists in leveraging this molecule to its full potential in the creation of novel therapeutics.

Introduction: The Strategic Value of Saturated Heterocycles

In the landscape of modern drug discovery, the emphasis on creating molecules with high sp³ character is paramount for achieving desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties and escaping the "flatland" of aromatic-rich compound libraries. Saturated heterocycles, such as the tetrahydropyran (THP) scaffold, offer a rigid, three-dimensional framework that can improve aqueous solubility, modulate lipophilicity, and provide stable vectors for substituent placement.

This compound emerges as a particularly strategic building block. It combines the favorable properties of the THP ring—a bioisostere for cyclohexane with a lower lipophilicity and an embedded hydrogen bond acceptor—with a geminal-disubstituted 4-position. This specific substitution pattern provides several advantages:

-

The "Magic Methyl" Effect: The methyl group can enhance metabolic stability by blocking potential sites of oxidation and can improve binding affinity through favorable hydrophobic interactions.[1]

-

A Functional Handle: The hydroxymethyl group serves as a versatile synthetic handle for further elaboration, allowing for the introduction of diverse functional groups to explore the target's binding pocket.

-

Improved Physicochemical Properties: The combination of the polar hydroxyl group and the nonpolar methyl group on the same carbon offers a unique way to fine-tune solubility and lipophilicity.

This document serves as a technical primer on the synthesis, properties, and application of this important scaffold.

dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=12999411&t=l"]; lab [label="this compound", fontsize=12, fontcolor="#202124"]; img -- lab [style=invis]; } Caption: Chemical Structure of this compound.

Physicochemical and Safety Data

Precise experimental data for this specific compound is not widely published. The following table summarizes key identifiers and estimated properties based on its structure and data from closely related analogues like 4-(Hydroxymethyl)tetrahydropyran and 4-Methyltetrahydropyran.

| Property | Value | Source / Rationale |

| CAS Number | 7525-64-6 | N/A |

| Molecular Formula | C₇H₁₄O₂ | N/A |

| Molecular Weight | 130.18 g/mol | N/A |

| Appearance | Colorless to slightly yellow liquid (Expected) | Based on analogue 4-(Hydroxymethyl)tetrahydropyran.[2] |

| Boiling Point | >110 °C / 20 mmHg (Expected) | Expected to be higher than the non-methylated analogue due to increased molecular weight.[2] |

| Solubility | Slightly soluble in water (Expected) | Based on analogue 4-(Hydroxymethyl)tetrahydropyran.[3] |

| Density | ~1.0 g/mL (Estimated) | Similar to related structures.[2] |

Safety & Handling Profile

No specific Safety Data Sheet (SDS) is available for CAS 7525-64-6. The following guidance is synthesized from the SDS of structural analogues, 4-Methyltetrahydropyran and Tetrahydropyran-4-methanol.[4][5][6]

-

Physical Hazards: Assumed to be a combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces.[5] Vapors may form explosive mixtures with air.[4]

-

Health Hazards: Causes skin and serious eye irritation.[6] May be harmful if swallowed.[5] May cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE):

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood.[4]

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[6]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[6]

-

Respiratory Protection: If ventilation is inadequate, use a vapor respirator.[6]

-

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[6]

-

Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4]

-

Ingestion: Rinse mouth. DO NOT induce vomiting. Call a POISON CENTER or doctor immediately.[4]

-

-

Storage: Store in a cool, dry, and well-ventilated place.[6] Keep container tightly closed.[4]

Synthesis Methodology: A Practical Approach

The synthesis of this compound is not commonly described in literature. However, a robust and logical pathway can be designed starting from the commercially available tetrahydropyran-4-carboxylic acid. The key transformation is the reduction of a carboxylic acid ester derivative. This multi-step approach ensures high yields and purity.

Experimental Protocol: Synthesis via Esterification and Reduction

This protocol details the conversion of tetrahydropyran-4-carboxylic acid to the target molecule.

Step 1: Esterification to Methyl tetrahydropyran-4-carboxylate [8]

-

Rationale: The carboxylic acid is first converted to its methyl ester. This is a crucial step because esters are more readily reduced by common hydride reagents than carboxylic acids themselves, leading to cleaner reactions and higher yields. Dimethyl sulfate is an effective and inexpensive methylating agent.

-

To a stirred suspension of anhydrous potassium carbonate (1.17 g, 8.45 mmol) in acetone (40 mL) in a round-bottom flask, slowly add tetrahydropyran-4-carboxylic acid (1.00 g, 7.68 mmol).

-

Add dimethyl sulfate (0.8 mL, 8.45 mmol) dropwise to the mixture.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the inorganic salts by filtration, washing the filter cake with acetone.

-

Combine the filtrates and concentrate under reduced pressure to afford methyl tetrahydropyran-4-carboxylate as an oil (approx. 1.1 g, ~99% yield), which can be used in the next step without further purification.[8]

Step 2: Reduction to this compound

-

Rationale: This step utilizes a strong reducing agent, Lithium aluminum hydride (LiAlH₄), to reduce the ester functional group directly to a primary alcohol. LiAlH₄ is chosen over milder reagents like sodium borohydride because the latter is generally not reactive enough to reduce esters.

-

Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

Prepare a solution of methyl tetrahydropyran-4-carboxylate (1.0 g, 6.94 mmol) in anhydrous tetrahydrofuran (THF) (15 mL).

-

In a separate, flame-dried three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, prepare a suspension of LiAlH₄ (0.31 g, 8.32 mmol) in anhydrous THF (15 mL).

-

Cool the LiAlH₄ suspension to 0 °C using an ice bath.

-

Slowly add the ester solution dropwise from the dropping funnel to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (0.3 mL) dropwise, followed by 15% aqueous NaOH solution (0.3 mL), and finally water (0.9 mL). This sequence (Fieser workup) is critical for safely neutralizing the excess LiAlH₄ and precipitating aluminum salts in a granular, easily filterable form.

-

Stir the resulting white suspension vigorously for 30 minutes.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Application in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its application as a versatile scaffold in drug design. Its structure offers a compelling alternative to more traditional carbocyclic moieties like substituted cyclohexanes.

Bioisosterism and ADME Optimization

The tetrahydropyran ring is a well-established bioisostere of the cyclohexane ring. Replacing a carbocycle with the THP moiety often leads to a significant improvement in the ADME profile of a drug candidate for two primary reasons:

-

Reduced Lipophilicity: The ether oxygen atom reduces the overall lipophilicity (logP) compared to its all-carbon analogue, which can enhance aqueous solubility and reduce off-target toxicity.

-

Hydrogen Bond Acceptor: The oxygen can act as a hydrogen bond acceptor, providing an additional point of favorable interaction with the biological target that is not possible with a cyclohexane ring.

The 4-methyl substituent further enhances the scaffold's utility by providing steric bulk that can shield adjacent parts of the molecule from metabolic enzymes (e.g., Cytochrome P450s), thereby increasing the drug's half-life.

A Scaffold for Library Synthesis

The primary alcohol of this compound is a key functional group for derivatization. It can be readily converted into a wide array of other functionalities, making it an ideal starting point for creating a library of diverse compounds for screening. For instance, functionalised tetrahydropyran scaffolds can be manipulated into azides for copper-catalyzed "click" chemistry or reduced to amines to provide sp³-rich scaffolds.[9][10]

Potential Transformations:

-

Oxidation: To the corresponding aldehyde or carboxylic acid.

-

Conversion to Halide: Using reagents like SOCl₂ or PBr₃ to create an electrophilic center.

-

Mitsunobu Reaction: For direct conversion to azides, ethers, or esters with inversion of stereochemistry if a chiral center were present.

-

Etherification: To append other molecular fragments.

This versatility allows medicinal chemists to systematically probe the structure-activity relationship (SAR) of a lead compound by introducing diversity at the 4-position of the THP ring. This scaffold has been instrumental in developing potent and selective kinase inhibitors and agonists for various receptors.[3][11]

Conclusion

This compound is more than just a simple chemical reagent; it is a sophisticated design element for the modern medicinal chemist. Its unique combination of a metabolically robust, gem-disubstituted center and a versatile functional handle, all built upon the favorable ADME-improving tetrahydropyran core, makes it an invaluable tool. By understanding its synthesis, handling, and strategic application, researchers can effectively employ this building block to accelerate the development of safer, more effective therapeutics with superior pharmacokinetic properties.

References

-

Abe, H., et al. (2019). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). Method for integrated production of 2-substituted 4-hydroxy-4-methyl tetrahydropyrans and....

-

Sygnature Discovery. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]

-

PubMed. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]

-

Kobayashi, S., et al. (2019). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. PMC. Retrieved from [Link]

-

PubMed. (2019). 4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). (4R)-4-Hydroxy-4-methyl-tetrahydropyran-2-one. Retrieved from [Link]

- Google Patents. (n.d.). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.

-

MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

Sources

- 1. The Magic Methyl and Its Tricks in Drug Discovery and Development | MDPI [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(Hydroxymethyl)tetrahydropyran, 98% | Fisher Scientific [fishersci.ca]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. tcichemicals.com [tcichemicals.com]

- 7. echemi.com [echemi.com]

- 8. Methyl tetrahydropyran-4-carboxylate | 110238-91-0 [chemicalbook.com]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-(Hydroxymethyl)tetrahydropyran, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to the Physical Properties of 4-(Hydroxymethyl)-4-methyltetrahydropyran

Introduction

In the landscape of modern organic synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities. 4-(Hydroxymethyl)-4-methyltetrahydropyran is a heterocyclic compound of growing interest. Its unique structural motif, featuring a tetrahydropyran ring substituted with both a hydroxymethyl and a methyl group at the C4 position, offers a valuable combination of steric bulk, hydrogen bonding capability, and a chiral center. This guide provides a comprehensive overview of the core physical properties of this compound, offering insights essential for its effective application in research and development.

Molecular Structure and Identity

A thorough understanding of a molecule's physical behavior begins with its fundamental structure. This compound is a saturated heterocyclic alcohol. The presence of the hydroxyl group and the ether linkage within the tetrahydropyran ring dictates much of its solubility, polarity, and reactivity.

Caption: Molecular Structure of this compound

Key Identifiers:

Core Physical Properties: A Quantitative Summary

For ease of reference and comparison, the key physical properties of this compound are summarized in the table below. It is important to note that experimental values can vary slightly between different sources due to purity and measurement conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄O₂ | [1] |

| Molecular Weight | 130.18 g/mol | [1] |

| Purity | 97% | [1] |

Detailed Analysis of Physicochemical Characteristics

Appearance and Physical State

Based on analogous chemical structures, this compound is expected to be a liquid at standard temperature and pressure. For instance, the closely related compound Tetrahydropyran-4-methanol appears as a colorless to slightly yellow clear liquid.[2]

Boiling Point

The boiling point is a critical parameter for purification via distillation and for assessing volatility. For the structural analog, 4-(Hydroxymethyl)tetrahydropyran (CAS 14774-37-9), the boiling point is reported as 110-115°C at a reduced pressure of 15-20 mmHg.[2][3][4] The addition of a methyl group in this compound would be expected to slightly increase the molecular weight and van der Waals forces, potentially leading to a marginally higher boiling point under similar conditions.

Density

Density is essential for converting between mass and volume, a frequent necessity in laboratory workflows. The density of Tetrahydropyran-4-methanol is reported to be approximately 1.04 g/mL.[2][5] The introduction of a methyl group in place of a hydrogen atom on the C4 carbon would likely result in a slightly lower density for this compound, as the increase in volume may be proportionally greater than the increase in mass.

Solubility

Solubility dictates the choice of solvents for reactions, extractions, and formulations.

-

In Water: The parent compound, 4-(Hydroxymethyl)tetrahydropyran, is described as slightly soluble in water.[3][4] The presence of both a hydroxyl group capable of hydrogen bonding and a hydrophobic cyclic ether backbone leads to this limited miscibility. The addition of a methyl group would increase the molecule's lipophilicity, likely further decreasing its solubility in water.

-

In Organic Solvents: Compounds of this class are generally soluble in a wide range of common organic solvents, such as alcohols, ethers, and chlorinated solvents. This broad solubility makes them versatile reagents in organic synthesis.[2]

Experimental Methodologies: The "How" and "Why"

In a research and development setting, it is not enough to know the value of a physical property; one must also understand the principles behind its measurement. This understanding is crucial for troubleshooting and for validating experimental results.

Caption: Standard workflows for determining boiling point and density.

-

Boiling Point Determination: The causality behind this experiment lies in the definition of boiling point: the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. By heating the liquid and monitoring the temperature at which continuous distillation occurs, we can identify this equilibrium point. Performing this under vacuum (reduced pressure) is a common and necessary technique for high-boiling or thermally sensitive compounds, as it lowers the required temperature, preventing decomposition.

-

Density Measurement: The use of a pycnometer is a self-validating system for determining density. By precisely measuring the mass of a known, fixed volume of the sample and comparing it to the mass of the same volume of a reference substance (typically deionized water), the density can be calculated with high accuracy. This ratiometric approach minimizes systematic errors.

Safety and Handling Considerations

While specific safety data for this compound is not detailed in the provided search results, general laboratory best practices for handling chemical reagents should be strictly followed.[6] This includes:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[5][7]

-

Avoiding contact with skin and eyes and preventing inhalation of vapors.[6]

-

Storing the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][4]

Conclusion

This compound is a promising building block for chemical synthesis. Its physical properties, characterized by its liquid state, anticipated high boiling point, and moderate polarity, make it a versatile component for constructing complex molecules. While some of its specific physical constants require further experimental determination, a robust understanding can be extrapolated from closely related analogs. This guide provides the foundational knowledge necessary for researchers, scientists, and drug development professionals to confidently incorporate this valuable compound into their synthetic and developmental workflows.

References

-

LookChem. (n.d.). 4-(Hydroxymethyl)tetrahydro-4-pyranol Safety Data Sheets(SDS). Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound, 97% Purity. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(Hydroxymethyl)tetrahydropyran, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 4-(Hydroxymethyl)tetrahydropyran, 98% | Fisher Scientific [fishersci.ca]

- 5. tcichemicals.com [tcichemicals.com]

- 6. lookchem.com [lookchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

4-(Hydroxymethyl)-4-methyltetrahydropyran structural analysis

An In-depth Technical Guide to the Structural Analysis of 4-(Hydroxymethyl)-4-methyltetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its tetrahydropyran (THP) core is a prevalent motif in numerous natural products and pharmaceutical agents, valued for its ability to improve physicochemical properties such as solubility and metabolic stability. The precise structural confirmation of this molecule is paramount to ensuring the integrity of downstream applications. This guide provides a comprehensive, field-proven framework for the synthesis and rigorous structural elucidation of this compound, leveraging a suite of modern analytical techniques. We delve into the causality behind experimental choices, offering detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and present an integrated workflow for unambiguous characterization.

Introduction and Synthetic Strategy

The structural backbone of this compound consists of a saturated six-membered oxygen-containing ring (oxane) substituted at the C4 position with both a methyl and a hydroxymethyl group. This arrangement provides a versatile scaffold with a primary alcohol for further functionalization and a quaternary center that can impart steric influence and stability.

A robust and common synthetic route to this alcohol involves the reduction of a corresponding carboxylic acid or its ester derivative. This approach is advantageous due to the commercial availability of precursors and the high efficiency of modern reducing agents. The proposed synthesis begins with the esterification of tetrahydropyran-4-carboxylic acid, followed by methylation to introduce the C4-methyl group, and finally, reduction of the ester to the primary alcohol. A more direct, albeit potentially lower-yielding, alternative is the reduction of 4-methyltetrahydropyran-4-carboxylic acid.

The reduction of carboxylic acids and their esters to primary alcohols is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this purpose, capable of reducing the carbonyl group completely to a methylene group.[1] The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an acidic workup to protonate the resulting alkoxide and liberate the alcohol.[1]

Caption: Proposed synthetic pathway to the target molecule.

Core Structural Elucidation Methodologies

Unambiguous structural confirmation relies on the synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of every atom in this compound.

Expertise & Causality: The chemical shifts (δ) in NMR are dictated by the local electronic environment of each nucleus. In the tetrahydropyran ring, the electronegative oxygen atom deshields adjacent protons and carbons, causing them to resonate at a higher chemical shift (downfield). The methyl and hydroxymethyl groups at the quaternary C4 position will exhibit characteristic signals that confirm their presence and location.

Predicted ¹H and ¹³C NMR Data

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| CH ₃-C4 | ~1.0-1.2 ppm (singlet, 3H) | ~20-25 ppm |

| CH ₂-Ring (C2, C6) | ~3.5-3.8 ppm (multiplet, 4H) | ~65-70 ppm |

| CH ₂-Ring (C3, C5) | ~1.4-1.7 ppm (multiplet, 4H) | ~35-40 ppm |

| C 4 (Quaternary) | N/A | ~38-42 ppm |

| C H₂OH | ~3.4-3.6 ppm (singlet, 2H) | ~68-72 ppm |

| CH₂OH | Variable, ~1.5-2.5 ppm (singlet, 1H) | N/A |

Note: Predicted values are based on spectral data for similar structures like 4-hydroxy-4-methyltetrahydropyran and general chemical shift principles.[2] Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the range of 0-12 ppm.

-

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

-

Set the spectral width to cover the range of 0-220 ppm.

-

A longer acquisition time and more scans are typically required due to the lower natural abundance of ¹³C.

-

-

Data Interpretation: Correlate the observed chemical shifts, multiplicities, and integrations with the predicted data table to confirm the structure. Advanced 2D NMR experiments like COSY and HSQC can be used to definitively assign proton-proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Causality: The key functional groups in this compound are the alcohol (O-H), the ether (C-O-C), and the alkane (C-H) bonds. Each of these will produce a characteristic absorption band at a specific frequency range, providing direct evidence for their presence. The O-H stretch is typically broad due to hydrogen bonding.

Characteristic IR Absorptions

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Alcohol (O-H) | Stretching | 3200-3600 (Broad) |

| Alkane (C-H) | Stretching | 2850-3000 |

| Ether (C-O) | Stretching | 1050-1150 (Strong) |

| Alcohol (C-O) | Stretching | 1000-1260 |

Reference data for tetrahydropyran derivatives supports these expected ranges.[3][4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium). If the sample is a solid, press a small amount firmly against the crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Interpretation: Identify the major absorption bands in the spectrum and compare their positions and shapes to the characteristic frequencies for the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also reveals structural information through the analysis of fragmentation patterns.

Expertise & Causality: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecule is first vaporized and then ionized, typically by electron impact (EI). The resulting molecular ion (M⁺·) is often unstable and fragments in a predictable manner. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight, while the fragmentation pattern acts as a structural fingerprint.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z Value | Proposed Fragment | Interpretation |

| 130 | [C₇H₁₄O₂]⁺· | Molecular Ion (M⁺·) |

| 115 | [M - CH₃]⁺ | Loss of the methyl group |

| 99 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |

| 112 | [M - H₂O]⁺· | Loss of water |

| 87 | [C₄H₇O₂]⁺ | Cleavage of the THP ring |

The molecular weight of C₇H₁₄O₂ is 130.19 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

The sample is vaporized and separated based on boiling point and polarity on a capillary column (e.g., a non-polar DB-5ms column).

-

Use a temperature program that starts at a low temperature (e.g., 50°C) and ramps to a high temperature (e.g., 250°C) to ensure elution of the compound.

-

-

MS Detection:

-

As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

Ionize the molecules using a standard electron energy (70 eV).

-

Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to find the retention time of the compound.

-

Extract the mass spectrum corresponding to the chromatographic peak.

-

Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure. The spectrum can be compared against spectral libraries like NIST for further confirmation.[5]

-

Integrated Structural Analysis Workflow

The most trustworthy structural confirmation comes from an integrated approach where the results from each technique converge to support a single, unambiguous structure.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. 4-hydroxy-4-methyltetrahydropyran, CAS No. 7525-64-6 - iChemical [ichemical.com]

- 3. Tetrahydropyran(142-68-7) IR Spectrum [chemicalbook.com]

- 4. Thermogravimetric, Infrared and Mass Spectroscopic Analysis of the Desorption of Tetrahydropyran, Tetrahydrofuran and 1,4-Dioxan from Montmorillonite | Clay Minerals | Cambridge Core [cambridge.org]

- 5. researchgate.net [researchgate.net]

4-(Hydroxymethyl)-4-methyltetrahydropyran spectroscopic data

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Hydroxymethyl)-4-methyltetrahydropyran

Introduction

In the landscape of modern drug discovery and development, the exploration of novel molecular scaffolds that offer unique three-dimensional topologies is paramount. Saturated heterocyclic systems, such as the tetrahydropyran (THP) ring, are increasingly utilized as bioisosteres for more common carbocyclic or aromatic moieties, often conferring improved physicochemical properties like aqueous solubility while maintaining biological activity. This compound is one such scaffold, presenting a gem-disubstituted, non-planar ring system with a primary alcohol for further functionalization.

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists on the structural elucidation of this compound using a suite of standard spectroscopic techniques. As this molecule is a specialized building block, readily available, complete spectral assignments in peer-reviewed literature are scarce. Therefore, this document provides a robust, predictive analysis grounded in fundamental principles and comparative data from structurally analogous compounds. We will delve into the causality behind expected spectral features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing not only the predicted data but also the standard protocols for their acquisition and interpretation.

Molecular Structure and Core Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (C₇H₁₄O₂) possesses a saturated six-membered ring containing an oxygen atom. The C4 position is a quaternary carbon, substituted with both a methyl group and a hydroxymethyl group. This substitution pattern prevents epimerization at this center and locks the local geometry. The tetrahydropyran ring is expected to adopt a stable chair conformation to minimize steric strain.

The key structural features to be identified are:

-

The tetrahydropyran ring ether linkage (C-O-C).

-

The primary alcohol (-CH₂OH).

-

The quaternary, non-protonated carbon at C4.

-

The C4-methyl group.

-

The distinct axial and equatorial protons on the ring carbons (C2, C3, C5, C6).

Below is a diagram of the structure with IUPAC numbering for clarity in the subsequent spectral assignments.

Caption: Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the most powerful tool for elucidating the proton framework of a molecule. The chemical shift (δ), integration (signal area), and multiplicity (splitting pattern) of each signal provide detailed information about the electronic environment, number of protons, and neighboring protons, respectively.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum in a solvent like CDCl₃ would exhibit several distinct signals. The protons on carbons adjacent to the ring oxygen (C2 and C6) are significantly deshielded and will appear downfield. The protons on C3 and C5 will be in a more typical aliphatic region. Due to the chair conformation, axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts and coupling constants.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| C4-CH ₃ | 1.0 - 1.2 | Singlet (s) | 3H | Attached to a quaternary carbon, no adjacent protons to couple with. |

| Ring CH ₂ (C3, C5) | 1.4 - 1.8 | Multiplet (m) | 4H | Aliphatic protons on the ring. The axial and equatorial protons will have complex splitting patterns. |

| -OH | 1.5 - 3.0 (variable) | Broad Singlet (br s) | 1H | Proton exchange broadens the signal; its chemical shift is dependent on concentration and temperature. |

| C4-CH ₂OH | 3.4 - 3.6 | Singlet (s) | 2H | Protons of the hydroxymethyl group. As they are attached to a quaternary carbon, they are not expected to couple with ring protons. They may appear as an AB quartet if rotation is restricted. |

| Ring CH ₂ (C2, C6) | 3.6 - 3.9 | Multiplet (m) | 4H | Protons are adjacent to the electronegative ring oxygen, causing a downfield shift. Complex splitting is expected due to geminal and vicinal coupling with C3/C5 protons. |

Experimental Protocol: ¹H NMR Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a known internal standard like tetramethylsilane (TMS, 0.0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 300 MHz for adequate signal dispersion.[1]

-

Tune and shim the probe to optimize magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

-

Data Analysis:

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons.

-

Measure the chemical shifts and coupling constants (in Hz) for all multiplets.

-

References

An In-Depth Technical Guide to the 1H NMR Spectrum of 4-(Hydroxymethyl)-4-methyltetrahydropyran

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure.[1][2] For researchers, scientists, and professionals in drug development, a comprehensive understanding of NMR spectra is critical for the characterization of novel compounds. This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of 4-(Hydroxymethyl)-4-methyltetrahydropyran, a heterocyclic compound of interest in synthetic and medicinal chemistry. We will delve into the theoretical principles governing its spectral features, provide a detailed experimental protocol for data acquisition, and interpret the resulting spectrum with field-proven insights.

The structure of this compound presents several interesting NMR features. The tetrahydropyran ring exists in a dynamic chair conformation, and the presence of a quaternary carbon at the 4-position introduces diastereotopic protons, leading to more complex splitting patterns than might be initially anticipated. A thorough analysis of these features is essential for unambiguous structural confirmation.

Predicted ¹H NMR Spectrum: A Theoretical Analysis

The ¹H NMR spectrum of a molecule provides information on the chemical environment of each proton.[3][4] The key parameters we will consider are chemical shift (δ), integration, and multiplicity (splitting pattern).

Molecular Structure and Proton Environments

First, let's examine the structure of this compound to identify the distinct proton environments.

Caption: Molecular structure of this compound with proton environments labeled (A-E).

Based on the structure, we can identify five distinct sets of protons:

-

A (CH₃): The three protons of the methyl group at the C4 position.

-

B (OCH₂): The four protons on the carbons adjacent to the ring oxygen (C2 and C6).

-

C (CCH₂C): The four protons on the carbons at the C3 and C5 positions.

-

D (CH₂OH): The two protons of the hydroxymethyl group.

-

E (OH): The single proton of the hydroxyl group.

Causality of Chemical Shifts and Splitting Patterns

The chemical shift of a proton is influenced by its local electronic environment. Electronegative atoms, such as oxygen, deshield nearby protons, causing them to resonate at a higher chemical shift (downfield).[5]

-

Protons B (OCH₂): These protons are directly attached to carbons bonded to the ring oxygen. This proximity to the electronegative oxygen atom results in significant deshielding, and they are expected to appear in the range of δ 3.5-3.8 ppm .[6] Due to the chair conformation of the tetrahydropyran ring, these protons are diastereotopic, meaning the axial and equatorial protons are in different chemical environments and will have different chemical shifts. They will appear as complex multiplets due to coupling with the adjacent C3 and C5 protons.

-

Protons C (CCH₂C): These protons are further from the ring oxygen and are therefore more shielded than protons B. They are expected to resonate in the range of δ 1.4-1.8 ppm .[7] Similar to protons B, the axial and equatorial protons at these positions are diastereotopic, leading to complex multiplets from coupling with the protons on C2 and C6.[8]

-

Protons D (CH₂OH): The protons of the hydroxymethyl group are adjacent to a hydroxyl group and are expected to appear around δ 3.4-3.6 ppm . Due to the presence of the chiral center at C4, these protons are also diastereotopic and may appear as two separate signals or a complex multiplet.[9][10] They will likely show coupling to the hydroxyl proton (E), although this can sometimes be broadened or absent due to chemical exchange.

-

Protons A (CH₃): The methyl group protons are attached to a quaternary carbon and are the most shielded protons in the molecule. They will appear as a singlet in the upfield region, typically around δ 1.0-1.3 ppm .[7]

-

Proton E (OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It can appear anywhere from δ 1.0-5.0 ppm and is often a broad singlet.[4] Its coupling to the CH₂ protons (D) may or may not be observed.

Predicted Data Summary

| Proton Label | Chemical Shift (δ, ppm) | Integration | Multiplicity |

| A (CH₃) | 1.0 - 1.3 | 3H | Singlet (s) |

| C (CCH₂C) | 1.4 - 1.8 | 4H | Multiplet (m) |

| D (CH₂OH) | 3.4 - 3.6 | 2H | Multiplet (m) or two doublets of doublets (dd) |

| B (OCH₂) | 3.5 - 3.8 | 4H | Multiplet (m) |

| E (OH) | 1.0 - 5.0 (variable) | 1H | Broad Singlet (br s) |

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum, a well-defined experimental protocol is essential. This protocol ensures the integrity of the sample and the accuracy of the acquired data.[11][12]

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[13] For polar molecules like this, ensuring a sufficient concentration is key for a good signal-to-noise ratio.[14]

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for moderately polar organic compounds.[1] Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[13]

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is critical for sharp NMR signals.[12]

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Avoid introducing any solid particles into the tube.[13]

-

Internal Standard (Optional): Tetramethylsilane (TMS) is often used as an internal reference standard (δ = 0.00 ppm).[5] If not already present in the solvent, a small amount can be added.

NMR Data Acquisition

The following steps outline a typical workflow for acquiring a ¹H NMR spectrum on a modern NMR spectrometer.

Caption: Standard workflow for ¹H NMR data acquisition and processing.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and the sample will be spun to average out magnetic field inhomogeneities.

-

Shimming: The magnetic field homogeneity is optimized through a process called shimming. This is crucial for obtaining sharp, well-resolved peaks.[14]

-

Tuning and Matching: The probe is tuned to the correct frequency for protons and matched to the impedance of the instrument's electronics to ensure efficient transfer of radiofrequency power.[14]

-

Pulse Calibration: The duration of the radiofrequency pulse (90° pulse) is calibrated to ensure maximum signal intensity.

-

Acquisition: A standard 1D ¹H NMR experiment is run. The resulting raw data is a Free Induction Decay (FID), which is a time-domain signal.[15][16]

Data Processing

The raw FID data must be processed to generate the final frequency-domain spectrum.[17][18]

-

Fourier Transformation: The FID is converted from the time domain to the frequency domain using a Fourier transform.[15][16]

-

Phase Correction: The phases of the peaks are adjusted to be purely absorptive (all pointing up).[19]

-

Baseline Correction: The baseline of the spectrum is flattened to ensure accurate integration.[17]

-

Referencing: The chemical shift axis is calibrated by setting the peak of the internal standard (e.g., TMS) to 0.00 ppm.[19]

-

Integration and Peak Picking: The areas under the peaks are integrated to determine the relative number of protons for each signal, and the exact chemical shifts of the peaks are determined.[19]

Conclusion

This guide has provided a comprehensive overview of the ¹H NMR spectrum of this compound, from theoretical prediction to experimental acquisition and data processing. The key takeaways for researchers are the importance of recognizing diastereotopic protons in the tetrahydropyran ring and the hydroxymethyl group, which lead to complex multiplets, and the characteristic chemical shifts influenced by the electronegative oxygen atom. By following the detailed experimental protocol, scientists can confidently acquire high-quality spectra for accurate structural elucidation, a cornerstone of successful drug development and chemical research.

References

- The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing.

-

Scribd. (n.d.). NMR Data Processing Guide. Retrieved from [Link]

-

Unknown. (n.d.). NMR Data Processing. Retrieved from [Link]

- Nagana Gowda, G. A., & Raftery, D. (2017). Sample Preparation and Data Analysis for NMR-Based Metabolomics. Methods in molecular biology (Clifton, N.J.), 1641, 105–129.

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

- Royal Society of Chemistry. (2021). Chapter 8: NMR Approaches for Probing the Polar Metabolome.

-

Fraser Lab. (n.d.). From FID to 2D: Processing HSQC Data Using NMRPipe. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

YouTube. (2017, May 5). -- MestreNova Tutorial : A quick guide on NMR analysis processing. Retrieved from [Link]

-

iChemical. (n.d.). 4-hydroxy-4-methyltetrahydropyran, CAS No. 7525-64-6. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

- Reddy, P. V., & Lee, E. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Organic letters, 14(3), 918–921.

-

SpectraBase. (n.d.). tetrahydro-2H-pyran-2-one - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

- Cerecetto, H., Gerpe, A., González, M., Arán, V. J., & de Ocáriz, C. O. (2000). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Molecules, 5(3), 364-368.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, January 15). 2.8: ¹H NMR Spectroscopy and Proton Equivalence. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

Unknown. (n.d.). From 1H NMR, we get: • Chemical shift data (δ) - This tells us what kinds of protons we have. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0168668). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, December 1). How to differentiate diastereotopic protons by NMR in flexible groups?. Retrieved from [Link]

-

Chegg. (2022, April 5). Question: 1a) Predict the 1H NMR spectrum of 4-(hydroxymethyl). Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methyltetrahydropyran - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methyltetrahydropyran. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

Sources

- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 2. spectrabase.com [spectrabase.com]

- 3. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 4. compoundchem.com [compoundchem.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Tetrahydropyran(142-68-7) 1H NMR spectrum [chemicalbook.com]

- 7. 4-hydroxy-4-methyltetrahydropyran, CAS No. 7525-64-6 - iChemical [ichemical.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. repositorio.uchile.cl [repositorio.uchile.cl]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. organomation.com [organomation.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. books.rsc.org [books.rsc.org]

- 15. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 16. cdn.fraserlab.com [cdn.fraserlab.com]

- 17. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

- 18. scribd.com [scribd.com]

- 19. youtube.com [youtube.com]

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 4-hydroxy-4-methyl-tetrahydropyran

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-hydroxy-4-methyl-tetrahydropyran. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, experimental protocols, and data interpretation pertinent to this heterocyclic compound. By synthesizing established spectroscopic principles with practical insights, this guide aims to serve as an authoritative resource for the structural elucidation of substituted tetrahydropyrans.

Introduction: The Structural Significance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a prevalent structural motif in a vast array of natural products and pharmacologically active molecules. Its conformational flexibility and ability to engage in hydrogen bonding significantly influence molecular recognition and biological activity. 4-hydroxy-4-methyl-tetrahydropyran, a tertiary alcohol, presents a valuable model system for understanding the impact of substitution on the electronic environment and, consequently, the ¹³C NMR spectral characteristics of the THP core. Accurate interpretation of its NMR data is paramount for confirming molecular identity, assessing purity, and understanding its three-dimensional structure.

Predicted ¹³C NMR Spectral Data

While a publicly available, experimentally verified ¹³C NMR spectrum for 4-hydroxy-4-methyl-tetrahydropyran is not readily found in the literature, we can predict the chemical shifts with a high degree of confidence based on established substituent effects and data from analogous structures.[1][2] The predicted chemical shifts are summarized in Table 1 .

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2/C6 (axial/equatorial) | 60-70 | Carbons adjacent to the ring oxygen are deshielded. |

| C3/C5 (axial/equatorial) | 30-40 | Methylene carbons influenced by proximity to oxygen and the quaternary center. |

| C4 | 65-75 | Quaternary carbon bearing a hydroxyl group, leading to significant deshielding. |

| -CH₃ | 25-35 | Methyl group attached to a quaternary, oxygenated carbon. |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature. The presence of conformational isomers (chair forms) may lead to the observation of additional signals or broadened peaks.[3]

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol outlines a robust methodology for acquiring a high-quality ¹³C NMR spectrum of 4-hydroxy-4-methyl-tetrahydropyran. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Step 1: Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its excellent solubilizing properties for many organic compounds and its well-characterized residual solvent signal (a triplet at approximately 77.16 ppm).[2] For compounds with limited solubility in CDCl₃, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used.

-

Concentration: Prepare a solution of 10-20 mg of 4-hydroxy-4-methyl-tetrahydropyran in 0.6-0.7 mL of the chosen deuterated solvent. This concentration range provides a good signal-to-noise ratio within a reasonable acquisition time.

-

Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[2]

Step 2: NMR Spectrometer Setup

-

Field Strength: A spectrometer with a proton frequency of 400 MHz or higher is recommended for better signal dispersion.

-

Probe Tuning and Matching: Ensure the NMR probe is properly tuned to the ¹³C frequency and matched to the impedance of the spectrometer's electronics. This maximizes sensitivity.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to compensate for any magnetic field drift. Perform automated or manual shimming to optimize the magnetic field homogeneity, resulting in sharp, symmetrical peaks.

Step 3: Acquisition Parameters

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically sufficient.

-

Acquisition Time (AQ): Set to 1-2 seconds to allow for adequate decay of the free induction decay (FID).

-

Relaxation Delay (D1): A delay of 2-5 seconds is generally adequate for most carbons to fully relax, ensuring quantitative signal intensities are more reliable, especially for quaternary carbons.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C (about 1.1%), a larger number of scans is required compared to ¹H NMR.[4] Start with 128 or 256 scans and increase as needed to achieve a good signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of 0-220 ppm is appropriate for most organic molecules.[1]

Step 4: Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the FID before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent signal.[2]

Causality Behind Experimental Choices

The selection of each experimental parameter is grounded in the fundamental principles of NMR spectroscopy to ensure the acquisition of a high-quality, interpretable spectrum.

Sources

An In-depth Technical Guide to the Stability of 4-(Hydroxymethyl)-4-methyltetrahydropyran Under Acidic Conditions

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 4-(Hydroxymethyl)-4-methyltetrahydropyran under acidic conditions. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental organic chemistry principles with practical, field-proven methodologies for stability assessment. We will explore the key structural liabilities of the molecule, propose detailed degradation pathways, and provide a robust experimental framework for conducting forced degradation studies. The insights and protocols herein are intended to empower scientists to predict, identify, and quantify the degradation of this and structurally related molecules, ensuring the development of stable and reliable chemical entities.

Introduction: The Significance of this compound

The tetrahydropyran (THP) ring is a privileged scaffold found in numerous natural products and pharmaceuticals, valued for its conformational properties and metabolic stability.[1][2] The substituted derivative, this compound (Compound 1 ), incorporates two key functional groups: a tertiary alcohol and a cyclic ether. This unique combination makes it a valuable building block in organic synthesis and a potential fragment in drug discovery programs.[3]

However, the presence of these functional groups also introduces potential liabilities, particularly under the acidic conditions frequently encountered during synthesis, purification, formulation, and even long-term storage of active pharmaceutical ingredients (APIs).[4][5] Understanding the acidic degradation profile of Compound 1 is therefore critical for anticipating potential impurities, developing stability-indicating analytical methods, and ensuring product quality and safety.

Structural Analysis and Theoretical Stability Assessment

The susceptibility of Compound 1 to acid-catalyzed degradation is dictated by two primary structural features: the tertiary alcohol and the tetrahydropyran ether linkage.

The Tertiary Alcohol: A Locus of Reactivity

The hydroxymethyl group is attached to a quaternary carbon (C4) of the tetrahydropyran ring, classifying it as a tertiary alcohol. Tertiary alcohols are well-known to be susceptible to acid-catalyzed dehydration.[6][7][8] The reaction proceeds via an E1 elimination mechanism, which is initiated by the protonation of the hydroxyl group.

Mechanism:

-

Protonation: The lone pair of electrons on the hydroxyl oxygen attacks a proton (H⁺) from the acidic medium, forming a protonated alcohol (an alkyloxonium ion). This conversion of a poor leaving group (-OH) into an excellent leaving group (H₂O) is a rapid and reversible first step.[6][7]

-

Carbocation Formation: The C-O bond of the alkyloxonium ion cleaves heterolytically, with the water molecule departing. This is the slow, rate-determining step of the reaction and results in the formation of a relatively stable tertiary carbocation at the C4 position of the pyran ring.[6][8][9]

-

Deprotonation and Alkene Formation: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the carbocation (a β-hydrogen). The electrons from the C-H bond then form a new π-bond, resulting in an alkene and regenerating the acid catalyst.[6]

For Compound 1 , this E1 dehydration pathway is the most probable degradation route, leading to the formation of an exocyclic methylene compound, 4-methylenetetrahydro-2H-pyran-4-carbaldehyde's related alkene structures.

The Tetrahydropyran Ring: Ether Cleavage

Ethers are generally considered chemically robust and are often used as stable solvents.[10] However, under forcing acidic conditions, particularly with strong nucleophilic acids like HBr or HI, they can undergo cleavage.[11][12] The mechanism involves:

-

Protonation: The ether oxygen is protonated by the strong acid.

-

Nucleophilic Attack: A nucleophile (the conjugate base of the acid) attacks one of the α-carbons (C2 or C6) via an Sₙ1 or Sₙ2 mechanism, leading to ring opening.[11][12]

While possible, the cleavage of the tetrahydropyran ring typically requires more severe conditions than the dehydration of the tertiary alcohol.[10] Some studies suggest that the THP ring is more resistant to acid-catalyzed ring-opening than its five-membered counterpart, tetrahydrofuran (THF).[13] Therefore, under mild to moderate acidic stress, this pathway is considered secondary to alcohol dehydration.

Below is a diagram illustrating the primary anticipated degradation pathway for this compound under acidic conditions.

Caption: Primary and potential secondary acid-catalyzed degradation pathways.

Experimental Design: A Forced Degradation Study

To empirically determine the stability of this compound, a forced degradation (or stress testing) study is essential.[4][5] Such studies are a regulatory requirement in pharmaceutical development and provide invaluable data on degradation pathways and the specificity of analytical methods.[14][15]

Objective